4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one
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Overview
Description
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one typically involves the [2+2] Staudinger cycloaddition reaction. This reaction is carried out between chloroacetyl chloride and a substituted imine to afford the desired azetidin-2-one derivative . Another method involves a multicomponent reaction using 4-(2-oxo-2H-chromen-4-ylmethoxy)benzaldehydes, anilines, and chloroacetyl chloride in the presence of triethylamine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are often applied to scale up the production of such compounds. This includes optimizing reaction conditions to improve yields and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones or other derivatives.
Scientific Research Applications
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new antibiotics and anti-inflammatory agents.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This interaction can disrupt normal cellular processes, leading to the compound’s antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-2-oxoethyl thiocyanate: Similar in structure but contains a thiocyanate group instead of the azetidinone ring.
4-(2-(4-Methylphenyl)-2-oxoethyl)benzo(f)quinolinium bromide: Contains a benzoquinolinium moiety, offering different biological activities.
Uniqueness
4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one is unique due to its azetidinone ring, which imparts specific reactivity and biological activity. This structural feature makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
80675-56-5 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[2-(4-methylphenyl)-2-oxoethyl]azetidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-8-2-4-9(5-3-8)11(14)6-10-7-12(15)13-10/h2-5,10H,6-7H2,1H3,(H,13,15) |
InChI Key |
YUSPIQQYMVLFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2CC(=O)N2 |
Origin of Product |
United States |
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